

# An In-depth Technical Guide on the Solubility and Stability of 1-Cyclopentylpiperazine

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## Compound of Interest

Compound Name: 1-Cyclopentylpiperazine

Cat. No.: B042781

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This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of **1-Cyclopentylpiperazine**. Given the compound's role as a key intermediate in pharmaceutical synthesis, understanding its physicochemical properties is crucial for formulation development, analytical method development, and ensuring drug product quality and safety.

## Introduction to 1-Cyclopentylpiperazine

**1-Cyclopentylpiperazine** is a heterocyclic organic compound featuring a cyclopentyl group attached to a piperazine ring. It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its physical state is typically a white crystalline solid.<sup>[1]</sup> The piperazine moiety, a weak base, largely dictates the solubility and stability characteristics of the molecule.

## Solubility Profile

The solubility of **1-Cyclopentylpiperazine** is a critical parameter for its application in both aqueous and organic media during synthesis and formulation.

## Qualitative Solubility

General solubility information indicates that **1-Cyclopentylpiperazine** has limited solubility in water and is more soluble in a range of organic solvents.

Solvent/Solvent Class	Solubility Description
Water	Slightly soluble[1]
Ethers	Soluble[1]
Alcohols (e.g., Methanol, Ethanol)	Soluble[1]
Ketones	Soluble[1]
Dimethyl Sulfoxide (DMSO)	Soluble[2]
Pyridine	Soluble[2]
Acetone	Soluble[2]

## Predicted Quantitative Aqueous Solubility

While experimental quantitative solubility data is not readily available in public literature, computational models have been used to predict the aqueous solubility of **1-Cyclopentylpiperazine**. These predictions provide a useful estimate for initial formulation and experimental design.

Prediction Method	Log S	Predicted Solubility	Solubility Class
ESOL	-1.28	8.01 mg/mL	Soluble
Ali	-0.79	25.3 mg/mL	Very Soluble
SILICOS-IT	-1.52	4.67 mg/mL	Soluble

Table data sourced from Ambeed.com. These values are predicted and should be confirmed by experimental analysis.

## Stability Profile

The chemical stability of **1-Cyclopentylpiperazine** is paramount for ensuring the purity of APIs and the safety and efficacy of the final drug product. The primary stability concerns for piperazine-containing compounds are related to their basicity and susceptibility to oxidation and nitrosation.

## Key Stability Concerns

- **pH-Dependent Degradation:** As a weak base, the stability of **1-Cyclopentylpiperazine** in aqueous solutions can be highly dependent on pH. Optimizing and controlling the pH is crucial for liquid formulations.
- **Oxidation:** Piperazine derivatives can be susceptible to oxidation. This can be mitigated by storing the compound under an inert atmosphere and protecting it from light.
- **Nitrosamine Formation:** A significant stability concern for any secondary amine, including **1-Cyclopentylpiperazine**, is the potential to react with nitrosating agents (e.g., nitrites) to form N-nitrosamine impurities. These impurities are often potent genotoxic carcinogens and are strictly regulated. This reaction is typically favored under acidic conditions.

## Storage Recommendations

To ensure stability, **1-Cyclopentylpiperazine** should be stored in a cool, dark place, often at temperatures between 2-8°C, and under an inert gas atmosphere to protect it from air and moisture.

## Experimental Protocols

Detailed experimental protocols for **1-Cyclopentylpiperazine** are not widely published. However, standard pharmaceutical methodologies can be applied to determine its solubility and stability.

## Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining equilibrium solubility.

- **Preparation:** Add an excess amount of **1-Cyclopentylpiperazine** to a known volume of the solvent of interest (e.g., water, buffered solutions, organic solvents) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Preparation:** After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids.

- **Quantification:** Analyze the concentration of **1-Cyclopentylpiperazine** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- **Calculation:** The solubility is reported as the concentration of the dissolved compound (e.g., in mg/mL or mol/L) at the specified temperature.

## Stability Assessment: Forced Degradation Studies

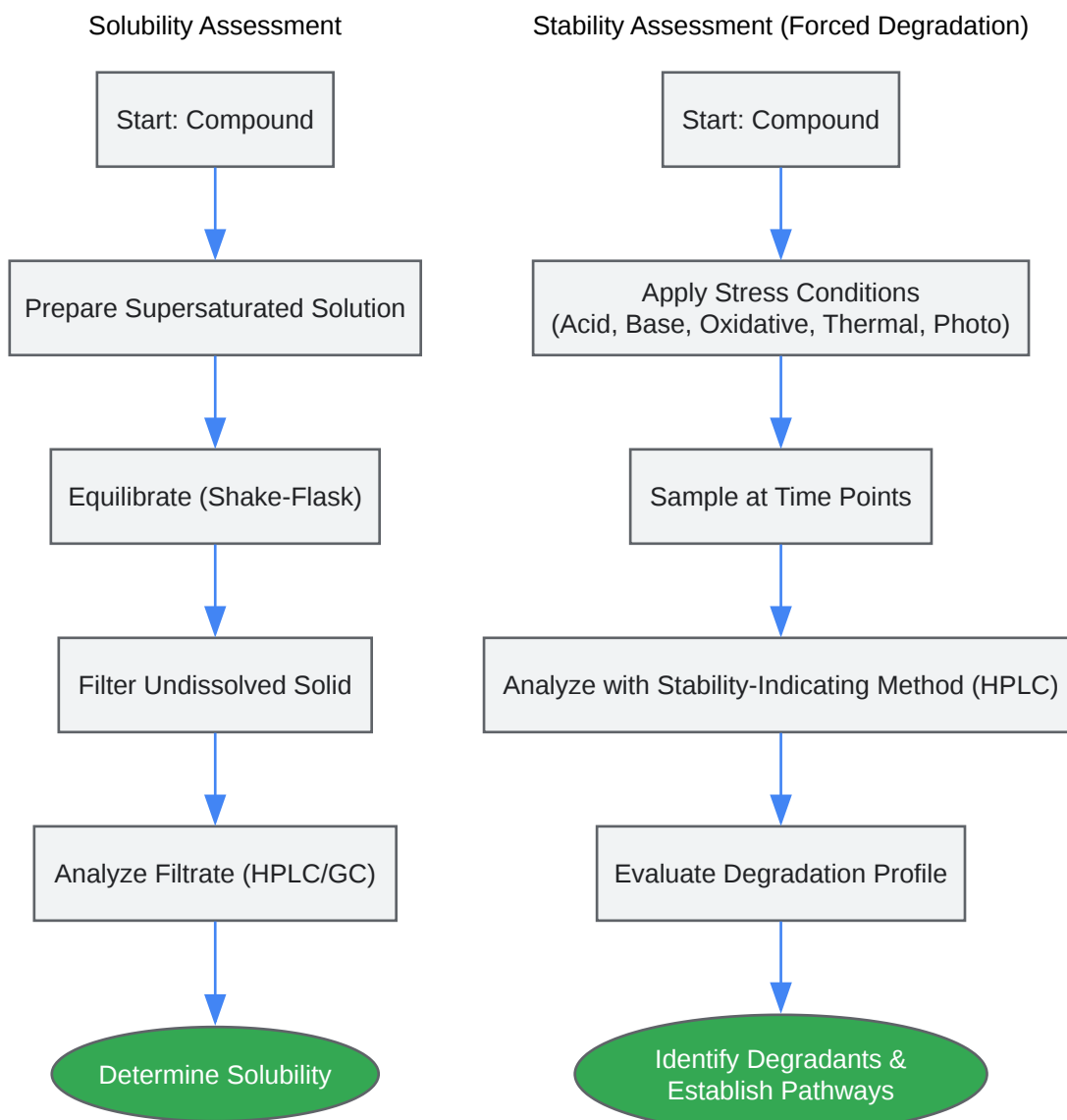
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.<sup>[3]</sup>

- **Stress Conditions:** Subject **1-Cyclopentylpiperazine** (in solid state and in solution) to various stress conditions, including:
  - **Acid Hydrolysis:** e.g., 0.1 M HCl at elevated temperature.
  - **Base Hydrolysis:** e.g., 0.1 M NaOH at elevated temperature.
  - **Oxidation:** e.g., 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - **Thermal Degradation:** e.g., heating the solid compound at 60°C.
  - **Photostability:** Exposing the compound to light according to ICH Q1B guidelines.
- **Sample Analysis:** At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC with a photodiode array detector).
- **Evaluation:** Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the intact compound from its degradation products. This helps in establishing degradation pathways and developing a robust analytical method for routine stability testing.

## Visualizations

## Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical intermediate like **1-Cyclopentylpiperazine**.

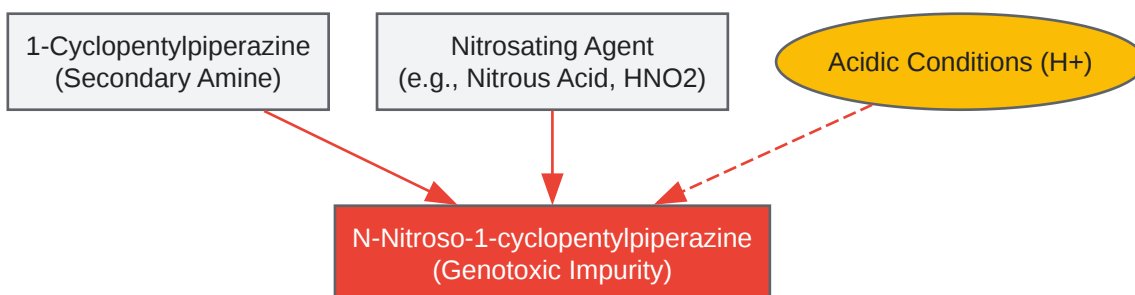


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Caption: General workflow for solubility and stability testing.

## Potential Degradation Pathway

This diagram illustrates the potential for N-nitrosamine formation, a critical degradation pathway for secondary amines like **1-Cyclopentylpiperazine**.



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Caption: N-Nitrosamine impurity formation pathway.

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